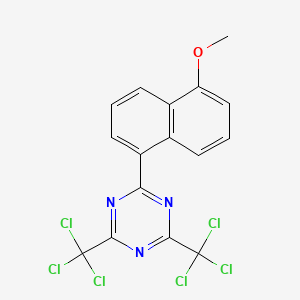
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the reaction of 5-methoxynaphthalene with trichloromethyl triazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The trichloromethyl groups can be reduced to form triazine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield naphthoquinones, while reduction of trichloromethyl groups may produce triazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy group and trichloromethyl groups contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene structure but different functional groups.
(5-Methoxynaphthalen-1-yl)boronic acid: Another naphthalene derivative with a boronic acid group instead of a triazine ring.
Sigma-2 receptor agonist derivatives: Compounds with similar structural motifs used in cancer research.
Uniqueness
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its combination of a methoxy-substituted naphthalene ring and a trichloromethyl-substituted triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
69432-49-1 |
|---|---|
Fórmula molecular |
C16H9Cl6N3O |
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
2-(5-methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C16H9Cl6N3O/c1-26-11-7-3-4-8-9(11)5-2-6-10(8)12-23-13(15(17,18)19)25-14(24-12)16(20,21)22/h2-7H,1H3 |
Clave InChI |
WYJIVQXBJGQLCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CC=C2C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
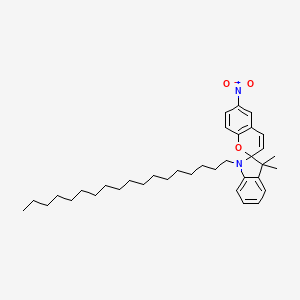
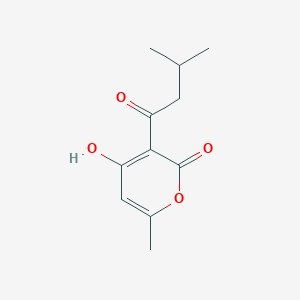


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
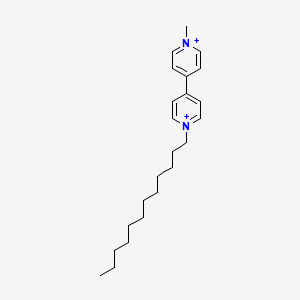

![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
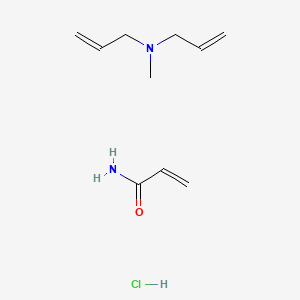
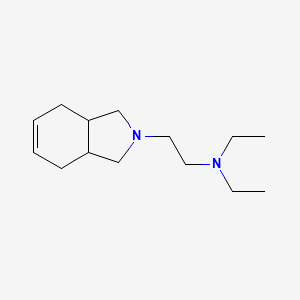
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

